molecular formula C12H13NO B12337572 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one

2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one

Cat. No.: B12337572
M. Wt: 187.24 g/mol
InChI Key: NHZRIEOWXAIDKA-UHFFFAOYSA-N
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Description

2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one is a heterocyclic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one typically involves cyclization reactions starting from appropriate precursors. Common synthetic routes may include:

    Cyclization of N-substituted anilines: This method involves the cyclization of N-substituted anilines with suitable reagents under acidic or basic conditions.

    Palladium-catalyzed reactions: Palladium-catalyzed cross-coupling reactions can be employed to form the carbazole core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a similar structure.

    9H-Carbazole-3-carboxylic acid: A derivative with different functional groups.

    1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole.

Uniqueness

2,3,9,9a-tetrahydro-1H-carbazol-4(4aH)-one is unique due to its specific structure and the presence of functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,2,3,4a,9,9a-hexahydrocarbazol-4-one

InChI

InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,10,12-13H,3,6-7H2

InChI Key

NHZRIEOWXAIDKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(=O)C1)C3=CC=CC=C3N2

Origin of Product

United States

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